1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one
Description
The compound 1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one features a complex heterocyclic architecture, combining a pyrido[3,4-d]pyrimidine core fused with an octahydropyrrolo[2,3-c]pyrrole system. The 2-methyl substituent on the pyrido-pyrimidine ring likely enhances metabolic stability, while the octahydropyrrolo-pyrrole moiety may improve solubility and binding affinity. While direct biological data for this compound is unavailable in the provided evidence, structural analogs (e.g., pyrrolo-pyrimidine derivatives) demonstrate antiviral, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
1-[2-methyl-1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-10-6-13-8-21(12(3)23)9-16(13)22(10)17-14-4-5-18-7-15(14)19-11(2)20-17/h4-5,7,10,13,16H,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNYTMIECXWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC(=NC4=C3C=CN=C4)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets.
Mode of Action
It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been studied for their potential in the development of new therapies.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The pyrido[3,4-d]pyrimidine in the target compound differs from pyrrolo-pyrimidine () and pyrazolo-pyrimidine () systems. These variations influence electronic properties and binding interactions.
- Substituents : Fluorine-containing groups (e.g., 4-fluoroindolyl in ) enhance bioavailability and target affinity, while the octahydropyrrolo-pyrrole in the target compound may confer conformational rigidity .
- Synthesis Efficiency : The 78% yield of the pyrrolo-pyrimidine derivative () suggests favorable synthetic routes compared to the 20% yield of the pyrazolo-pyrimidine analog () .
Physical and Chemical Properties
- Solubility: The octahydropyrrolo-pyrrole system in the target compound likely improves aqueous solubility compared to the pyrano[3,4-c]pyridinone derivative (), which lacks polar substituents .
- Thermal Stability : The high melting point (303–306°C) of the pyrazolo-pyrimidine compound () suggests greater crystallinity and stability than the target compound’s estimated properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
